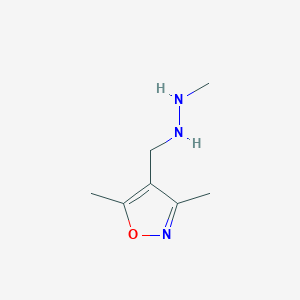
3,5-Dimethyl-4-((2-methylhydrazinyl)methyl)isoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethyl-4-((2-methylhydrazinyl)methyl)isoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered ring structures containing three carbon atoms, one nitrogen atom, and one oxygen atom. This particular compound is characterized by the presence of two methyl groups at positions 3 and 5, and a 2-methylhydrazinylmethyl group at position 4 of the isoxazole ring. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-4-((2-methylhydrazinyl)methyl)isoxazole can be achieved through several methods. One common approach involves the cyclization of α,β-acetylenic oximes in the presence of a catalyst such as AuCl3. This method leads to the formation of substituted isoxazoles under moderate reaction conditions . Another method involves the oxidation of propargylamines to the corresponding oximes, followed by CuCl-mediated intramolecular cyclization . Additionally, cycloadditions of copper (I) acetylides to azides and nitrile oxides provide access to 3,5-disubstituted isoxazoles .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using metal-free synthetic routes to minimize costs and environmental impact. These methods often employ eco-friendly catalysts and reagents to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dimethyl-4-((2-methylhydrazinyl)methyl)isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydrazine derivatives.
Substitution: The isoxazole ring can undergo substitution reactions, particularly at the methylhydrazinylmethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like CuCl, reducing agents such as sodium borohydride, and various catalysts like AuCl3 and CuCl .
Major Products Formed
The major products formed from these reactions include substituted isoxazoles, oximes, and hydrazine derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3,5-Dimethyl-4-((2-methylhydrazinyl)methyl)isoxazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, making it a valuable tool in biochemical research.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 3,5-Dimethyl-4-((2-methylhydrazinyl)methyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dimethylisoxazole: Lacks the methylhydrazinylmethyl group, resulting in different biological activities.
4-Phenylisoxazole: Contains a phenyl group instead of the methylhydrazinylmethyl group, leading to distinct chemical properties.
3,5-Dimethyl-4-((piperidin-4-ylmethoxy)methyl)isoxazole: Contains a piperidinylmethoxy group, which alters its pharmacological profile.
Uniqueness
3,5-Dimethyl-4-((2-methylhydrazinyl)methyl)isoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylhydrazinylmethyl group enhances its reactivity and potential for various applications in research and industry .
Propiedades
Fórmula molecular |
C7H13N3O |
|---|---|
Peso molecular |
155.20 g/mol |
Nombre IUPAC |
1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-methylhydrazine |
InChI |
InChI=1S/C7H13N3O/c1-5-7(4-9-8-3)6(2)11-10-5/h8-9H,4H2,1-3H3 |
Clave InChI |
WLKHKGHVIUNYTG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NO1)C)CNNC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-1H-pyrrolo[1,2-a]imidazole](/img/structure/B12877931.png)
![4-Cyanobenzo[d]oxazole-2-acetic acid](/img/structure/B12877938.png)
![[5-([1,1'-Biphenyl]-4-yl)-3-methyl-1,2-oxazol-4-yl]methanol](/img/structure/B12877945.png)
![4-[4-(Dimethylamino)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12877951.png)
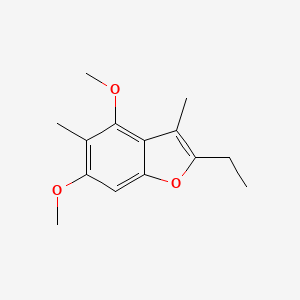





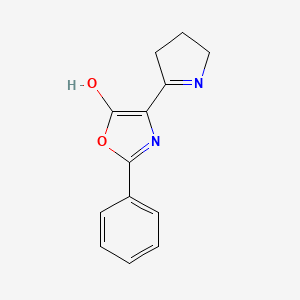
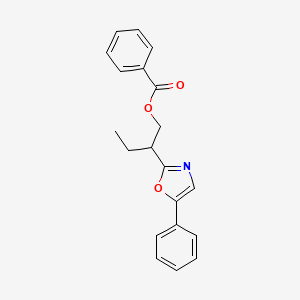
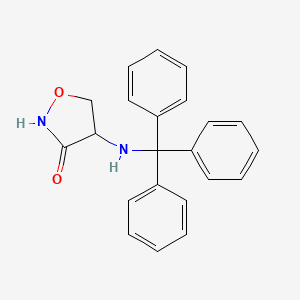
![4-(Dibenzo[b,d]furan-3-yl)butanoic acid](/img/structure/B12878017.png)
